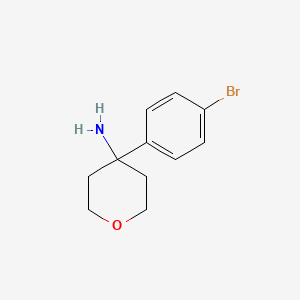

4-(4-Bromophenyl)oxan-4-amine

Beschreibung

The exact mass of the compound 4-(4-Bromophenyl)oxan-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Bromophenyl)oxan-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)oxan-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4H,5-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNAASDIFHZQJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094283-04-1 | |

| Record name | 4-(4-bromophenyl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Quaternary Stereocenters in Drug Discovery

An In-Depth Technical Guide to the Enantioselective Synthesis of 4-(4-Bromophenyl)oxan-4-amine

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently found in natural products and bioactive molecules.[1][2] Introducing a stereochemically defined quaternary center, particularly one bearing both an aryl and an amino group, generates a three-dimensional (sp³-rich) architecture highly sought after in modern drug discovery for improving properties such as selectivity, metabolic stability, and cell permeability.[3] The target molecule, 4-(4-Bromophenyl)oxan-4-amine, embodies this structural motif. The primary challenge in its synthesis lies in the enantioselective construction of the C4 quaternary stereocenter.

This guide, intended for researchers and drug development professionals, provides a detailed, field-proven strategy for the enantioselective synthesis of this target. We will focus on a robust, chiral auxiliary-based approach, explaining the causality behind experimental choices to ensure both technical accuracy and practical applicability.

Retrosynthetic Analysis and Strategic Selection

A logical retrosynthetic disconnection of the target molecule points towards a key carbon-carbon bond formation to install the aryl group at the C4 position. The core strategic decision is how to control the stereochemistry of this transformation. While catalytic asymmetric methods are rapidly advancing, chiral auxiliary-mediated synthesis remains a highly reliable and predictable method for constructing complex stereocenters, making it an ideal choice for a foundational guide.[4][5]

Our proposed forward synthesis is therefore based on the diastereoselective arylation of a ketone precursor tethered to a well-defined chiral auxiliary. We will utilize an Evans-type oxazolidinone auxiliary, which is renowned for its ability to induce high levels of stereocontrol in alkylation and aldol reactions through a well-understood chelation-controlled transition state.[6][7]

Overall Synthetic Workflow

The proposed synthesis is a multi-step sequence designed for maximal control and reliability. The workflow begins with the preparation of a chiral N-acyloxazolidinone, followed by the crucial diastereoselective arylation, and concludes with the cleavage of the auxiliary and transformation into the target primary amine.

Sources

- 1. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Chiral Resolution of 4-Aryloxan-4-amines: Principles, Methodologies, and Practical Considerations

Abstract

Enantiomerically pure chiral amines are fundamental building blocks in modern drug discovery and development, with a significant percentage of pharmaceuticals containing at least one chiral amine moiety.[1] The 4-aryloxan-4-amine scaffold, a privileged structure in medicinal chemistry, presents a unique challenge and opportunity for obtaining single enantiomers. This in-depth technical guide provides a comprehensive overview of the core strategies for the chiral resolution of 4-aryloxan-4-amines. We will delve into the theoretical underpinnings and practical applications of diastereomeric salt crystallization, enantioselective chromatography, and enzymatic kinetic resolution. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient methods for the separation of these valuable chiral intermediates.

Introduction: The Significance of Chiral 4-Aryloxan-4-amines in Medicinal Chemistry

The three-dimensional nature of drug-target interactions necessitates a stringent control over the stereochemistry of bioactive molecules. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the production of single-enantiomer drugs a critical aspect of pharmaceutical development.[2] The 4-aryloxan-4-amine core, characterized by a tetrahydropyran ring bearing an aryl and an amino group at the C4 position, is a key pharmacophore in a variety of therapeutic areas. The tetrahydropyran ring is a frequently encountered three-dimensional ring system in marketed drugs, second only to the phenyl ring.[3] The ability to resolve the enantiomers of this scaffold is paramount for elucidating structure-activity relationships (SAR) and developing safer and more efficacious drug candidates.

This guide will explore the three primary methods for achieving chiral resolution of 4-aryloxan-4-amines, providing both theoretical background and actionable protocols.

Diastereomeric Salt Crystallization: The Classical Approach

Diastereomeric salt crystallization remains a widely employed and scalable method for chiral resolution, particularly for amines and carboxylic acids.[4] This technique leverages the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]

The Underlying Principle

The reaction of a racemic mixture of a 4-aryloxan-4-amine, (R)-amine and (S)-amine, with a single enantiomer of a chiral acid, for instance, (R)-acid, results in the formation of two diastereomeric salts: [(R)-amine:(R)-acid] and [(S)-amine:(R)-acid]. Due to their different spatial arrangements, these diastereomeric salts possess distinct crystal lattice energies and, consequently, different solubilities in a given solvent system. This solubility difference is the cornerstone of the separation process.

Workflow for Diastereomeric Salt Resolution

The following diagram illustrates the typical workflow for the chiral resolution of a 4-aryloxan-4-amine via diastereomeric salt crystallization.

Caption: Workflow of Diastereomeric Salt Resolution.

Key Experimental Considerations and Protocol

Selection of Resolving Agent: The choice of the chiral resolving agent is critical for a successful resolution. Common chiral acids used for resolving amines include tartaric acid, mandelic acid, camphorsulfonic acid, and their derivatives.[6] A screening of several resolving agents is often necessary to identify the one that provides the best discrimination in terms of salt solubility.

Solvent Selection: The solvent system plays a crucial role in modulating the solubility of the diastereomeric salts. A solvent or solvent mixture should be chosen where the difference in solubility between the two diastereomers is maximized.

Protocol: Screening for Diastereomeric Salt Resolution of a 4-Aryloxan-4-amine

-

Preparation of Racemic Amine Solution: Dissolve a known amount of the racemic 4-aryloxan-4-amine in a test solvent (e.g., ethanol, methanol, acetonitrile, or mixtures with water).

-

Addition of Resolving Agent: In separate vials, add a stoichiometric equivalent of different chiral resolving agents (e.g., (+)-tartaric acid, (-)-mandelic acid) to the amine solution.

-

Inducing Crystallization: Allow the solutions to stand at room temperature or cool to induce crystallization. If no crystals form, try techniques such as scratching the inside of the vial or adding an anti-solvent.

-

Isolation and Analysis: Isolate the precipitated crystals by filtration. Liberate the free amine by treatment with a base (e.g., NaOH solution) and extract with an organic solvent.

-

Enantiomeric Excess (ee) Determination: Analyze the enantiomeric excess of the recovered amine using a suitable chiral analytical technique (e.g., chiral HPLC or SFC).

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Comments |

| (+)-Tartaric Acid | Acidic | Readily available and cost-effective. |

| (-)-Dibenzoyl-L-tartaric acid | Acidic | Often provides better resolution for bulky amines. |

| (1R)-(-)-Camphor-10-sulfonic acid | Acidic | Strong acid, useful for weakly basic amines. |

| (S)-(+)-Mandelic Acid | Acidic | Another common and effective resolving agent. |

Enantioselective Chromatography: A Powerful Analytical and Preparative Tool

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), has become an indispensable tool for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[7] This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Principle of Chiral Recognition on a Stationary Phase

Chiral stationary phases are designed with a chiral selector that can form transient diastereomeric complexes with the enantiomers of the analyte. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad applicability for the separation of a variety of chiral compounds, including amines.[8]

Method Development for Chiral HPLC/SFC Separation of 4-Aryloxan-4-amines

The successful separation of 4-aryloxan-4-amine enantiomers by chiral chromatography is highly dependent on the selection of the appropriate CSP and mobile phase. While direct literature on the chiral separation of this specific scaffold is limited, studies on structurally similar compounds, such as 4-aminoflavanes, provide valuable insights.[8]

Protocol: Chiral HPLC Method Development for 4-Aryloxan-4-amines

-

Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel® OD-H, Chiralpak® IA, IB, IC) with a standard mobile phase, such as a mixture of hexane and a polar organic modifier like isopropanol or ethanol.

-

Mobile Phase Optimization: Once a column showing initial separation is identified, optimize the mobile phase composition. Vary the ratio of the non-polar and polar components and evaluate the effect of different alcohol modifiers (e.g., methanol, ethanol, isopropanol).

-

Additive Effects: For basic compounds like amines, the addition of a small amount of an acidic or basic additive to the mobile phase can significantly improve peak shape and resolution. For normal phase chromatography, additives like diethylamine (DEA) or trifluoroacetic acid (TFA) are commonly used.

-

Flow Rate and Temperature: Fine-tune the flow rate and column temperature to further optimize the separation in terms of resolution and analysis time.

Table 2: Starting Conditions for Chiral HPLC Method Development

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |

| Column | Polysaccharide-based (e.g., Chiralpak IA) | Polysaccharide-based (e.g., Chiralpak IC) |

| Mobile Phase | Hexane/Ethanol (90/10, v/v) | Acetonitrile/Methanol (90/10, v/v) |

| Additive | 0.1% Diethylamine | 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 25 °C |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm) |

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution (EKR) is a powerful and highly selective method for obtaining enantiomerically enriched compounds.[9] This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.

The Principle of Kinetic Resolution

In the context of resolving a racemic 4-aryloxan-4-amine, a lipase can be used to catalyze the acylation of one enantiomer, for example, the (R)-enantiomer, with an acyl donor. This results in a mixture of the acylated (R)-amine and the unreacted (S)-amine, which can then be separated by conventional methods such as chromatography or extraction.

Dynamic Kinetic Resolution (DKR)

A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[10] This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.

Experimental Workflow for Enzymatic Resolution

The following diagram outlines the process of enzymatic kinetic resolution of a 4-aryloxan-4-amine.

Caption: Workflow of Enzymatic Kinetic Resolution.

Practical Considerations for EKR of 4-Aryloxan-4-amines

Enzyme Selection: A variety of commercially available lipases, such as Candida antarctica lipase B (CALB), are effective for the kinetic resolution of amines.[10] Screening different lipases is recommended to find the one with the highest activity and enantioselectivity for the specific 4-aryloxan-4-amine substrate.

Acyl Donor and Solvent: The choice of acyl donor and solvent can significantly impact the reaction rate and enantioselectivity. Common acyl donors include simple esters like ethyl acetate. The reaction is typically carried out in a non-polar organic solvent.

Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: To a solution of the racemic 4-aryloxan-4-amine in an organic solvent (e.g., toluene), add an acyl donor (e.g., ethyl acetate) and the selected lipase (often immobilized for easy recovery).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress of the reaction by taking aliquots and analyzing the enantiomeric excess of the remaining starting material and the formed product by chiral HPLC.

-

Work-up and Separation: Once the desired conversion (typically around 50% for optimal ee of both components) is reached, stop the reaction by filtering off the enzyme. The unreacted amine and the acylated product can then be separated by column chromatography or extraction.

-

Hydrolysis (if necessary): The acylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other pure enantiomer.

Conclusion and Future Perspectives

The chiral resolution of 4-aryloxan-4-amines is a critical step in the development of new therapeutics based on this important scaffold. This guide has provided a comprehensive overview of the three primary resolution techniques: diastereomeric salt crystallization, enantioselective chromatography, and enzymatic kinetic resolution. The choice of the most appropriate method will depend on factors such as the scale of the separation, the available resources, and the specific properties of the 4-aryloxan-4-amine derivative.

While diastereomeric salt crystallization is a time-tested and scalable method, it often requires extensive screening of resolving agents and solvents. Enantioselective chromatography offers a powerful and often more rapid solution for both analytical and preparative purposes, with the continuous development of new chiral stationary phases expanding its applicability. Enzymatic kinetic resolution, particularly when coupled with dynamic processes, provides a highly selective and environmentally friendly approach to obtaining enantiomerically pure amines.

Future advancements in this field will likely focus on the development of more efficient and predictable resolution methods. The use of computational tools to predict the outcome of diastereomeric salt crystallization and the design of novel, highly selective chiral stationary phases and biocatalysts will undoubtedly streamline the process of obtaining enantiomerically pure 4-aryloxan-4-amines, accelerating the discovery of new and improved medicines.

References

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

-

(PDF) Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

-

A chemoenzymatic approach to enantiomerically pure amines using dynamic kinetic resolution: application to the synthesis of norsertraline. (2005). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Retrieved January 20, 2026, from [Link]

-

Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions. (2017). NIH. Retrieved January 20, 2026, from [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. Retrieved January 20, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 20, 2026, from [Link]

-

Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumitomo Chemical. Retrieved January 20, 2026, from [Link]

-

Chiral resolution. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Pre-column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). (2015). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]

-

Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. (2017). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2022). PMC - NIH. Retrieved January 20, 2026, from [Link]

-

Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. Retrieved January 20, 2026, from [Link]

-

4-Aminotetrahydropyran | C5H11NO | CID 419223. (n.d.). PubChem - NIH. Retrieved January 20, 2026, from [Link]

-

Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2020). MDPI. Retrieved January 20, 2026, from [Link]

-

(394e) Chiral Resolution Via Diastereomeric Salt Crystallization. (2003). AIChE. Retrieved January 20, 2026, from [Link]

-

Chiral Drugs: An Overview. (2006). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 3. (394e) Chiral Resolution Via Diastereomeric Salt Crystallization | AIChE [proceedings.aiche.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction | European Journal of Chemistry [eurjchem.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. researchgate.net [researchgate.net]

- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A chemoenzymatic approach to enantiomerically pure amines using dynamic kinetic resolution: application to the synthesis of norsertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Synthesis of 4-(4-Bromophenyl)oxan-4-amine from 4-Oxocyclohexanecarboxylic Acid

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-stage synthetic strategy for the preparation of 4-(4-bromophenyl)oxan-4-amine, a molecule of interest in medicinal chemistry, starting from the readily available 4-oxocyclohexanecarboxylic acid. The proposed pathway is designed for researchers and drug development professionals, emphasizing chemical logic, mechanistic understanding, and practical execution. The core challenges of this synthesis lie in the stereocontrolled installation of two vicinal quaternary centers on a cyclohexane ring and the subsequent transformation of the carbocyclic core into the target oxane (tetrahydropyran) ring system. This guide presents a rational, albeit challenging, sequence of reactions, including Grignard addition, a Ritter reaction for amination, and a novel, albeit theoretical, ring-conversion strategy, providing a robust framework for laboratory investigation.

Introduction

The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Oxanes, particularly those with aryl and amino substitutions, represent a class of compounds with significant potential for biological activity. The target molecule, 4-(4-bromophenyl)oxan-4-amine, features a tetrahydropyran ring with a geminal amino and bromophenyl substitution at the C4 position. The development of a scalable and efficient synthesis for such molecules is crucial for enabling further investigation into their therapeutic potential.

A direct, documented synthesis of 4-(4-bromophenyl)oxan-4-amine from 4-oxocyclohexanecarboxylic acid is not readily found in the existing literature. Therefore, this guide proposes a logical and scientifically grounded multi-stage synthetic pathway. The strategy is designed to first construct a densely functionalized cyclohexane intermediate containing all the necessary atoms of the final product, followed by a challenging but plausible ring transformation to yield the desired oxane structure. Each proposed step is based on well-established chemical transformations, and the rationale behind the strategic choices is discussed in detail.

Overall Synthetic Strategy

The proposed synthesis is divided into three primary stages, each designed to achieve a major structural transformation. The overall workflow is depicted below.

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Bromophenyl)oxan-4-amine

Introduction

4-(4-Bromophenyl)oxan-4-amine is a synthetic organic compound featuring a substituted tetrahydropyran ring, a structure of significant interest in medicinal chemistry and drug development. The oxane (tetrahydropyran) moiety is a prevalent scaffold in numerous bioactive molecules and approved drugs, valued for its favorable metabolic stability and ability to modulate physicochemical properties. The incorporation of a 4-bromophenyl group introduces a site for further chemical modification and can influence the compound's biological activity and pharmacokinetic profile.

Accurate and comprehensive structural elucidation is a cornerstone of chemical research and development. For novel compounds like 4-(4-Bromophenyl)oxan-4-amine, a multi-faceted spectroscopic approach is not merely a procedural step but a fundamental requirement to ensure identity, purity, and structural integrity. This guide provides a detailed exploration of the expected spectroscopic characteristics of 4-(4-Bromophenyl)oxan-4-amine, drawing upon established principles and data from analogous structures to offer a predictive but expert analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this and similar molecules.

It is important to note that while extensive experimental data on the specific title compound is not widely available in peer-reviewed literature, this guide will provide a robust predictive analysis based on the well-characterized spectroscopic behaviors of its core structural fragments: 4-aminotetrahydropyran and 4-bromoaniline.

Molecular Structure and Analytical Workflow

The structural framework of 4-(4-Bromophenyl)oxan-4-amine is the foundation of its spectroscopic signature. Understanding the arrangement of atoms and functional groups is paramount to interpreting the data from various analytical techniques.

Figure 1: Molecular Structure of 4-(4-Bromophenyl)oxan-4-amine.

A typical analytical workflow for the characterization of this compound would involve a sequential and complementary application of spectroscopic methods.

Figure 2: A Standard Analytical Workflow for Compound Characterization.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-(4-Bromophenyl)oxan-4-amine would exhibit distinct signals for the aromatic protons and the protons of the oxane ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| Aromatic (ortho to Br) | ~7.20 - 7.40 | Doublet | 2H | Deshielded by the electronegative bromine atom.[1] |

| Aromatic (ortho to N) | ~6.50 - 6.70 | Doublet | 2H | Shielded by the electron-donating amine group.[1] |

| Oxane (axial, adjacent to O) | ~3.90 - 4.10 | Multiplet | 2H | Deshielded by the adjacent oxygen atom.[2][3] |

| Oxane (equatorial, adjacent to O) | ~3.40 - 3.60 | Multiplet | 2H | Deshielded by the adjacent oxygen atom, but typically upfield from axial protons.[2][3] |

| Oxane (adjacent to C-N) | ~1.70 - 1.90 | Multiplet | 4H | Aliphatic protons on the oxane ring. |

| Amine (-NH) | ~3.50 - 4.50 | Broad Singlet | 1H | Chemical shift can vary depending on solvent and concentration. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Bromophenyl)oxan-4-amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine proton.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, each representing a unique carbon environment.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-Br) | ~110 - 115 | Carbon directly attached to bromine is shielded.[4][5] |

| Aromatic (C-N) | ~145 - 150 | Carbon attached to the amine nitrogen is deshielded.[4][5] |

| Aromatic (CH, ortho to Br) | ~130 - 135 | Aromatic CH carbons.[4][5] |

| Aromatic (CH, ortho to N) | ~115 - 120 | Shielded by the electron-donating amine group.[4][5] |

| Oxane (C-N) | ~50 - 55 | Quaternary carbon attached to nitrogen and part of the aliphatic ring. |

| Oxane (C-O) | ~65 - 70 | Carbons adjacent to the oxygen atom in the oxane ring. |

| Oxane (C adjacent to C-N) | ~30 - 35 | Aliphatic carbons in the oxane ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup:

-

Use a high-field NMR spectrometer with a broadband probe.

-

Lock and shim the instrument as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set a wider spectral width (typically 0-220 ppm).

-

A larger number of scans is required due to the low sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the deuterated solvent signal.

-

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable structural information from its fragmentation pattern. For 4-(4-Bromophenyl)oxan-4-amine, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): Expect to see two peaks of nearly equal intensity at m/z = 255 and 257, corresponding to [C₁₁H₁₄⁷⁹BrNO]⁺ and [C₁₁H₁₄⁸¹BrNO]⁺, respectively.

-

Major Fragmentation Pathways: The fragmentation will likely be initiated by the loss of radicals or neutral molecules from the molecular ion.

Figure 3: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Ionization:

-

ESI: Suitable for polar molecules. The sample is dissolved in a polar solvent (e.g., methanol, acetonitrile) and sprayed into the mass spectrometer, where it is ionized.

-

EI: A more energetic method that often leads to extensive fragmentation. The sample is vaporized and bombarded with a high-energy electron beam.

-

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.

Predicted Infrared Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| N-H (Amine) | 3300 - 3500 | Stretching | Characteristic for primary amines, may appear as a doublet.[6] |

| C-H (Aromatic) | 3000 - 3100 | Stretching | Indicates the presence of the phenyl ring. |

| C-H (Aliphatic) | 2850 - 3000 | Stretching | From the CH₂ groups of the oxane ring. |

| C-N | 1250 - 1350 | Stretching | Carbon-nitrogen bond stretch. |

| C-O (Ether) | 1050 - 1150 | Stretching | Characteristic for the C-O-C linkage in the oxane ring. |

| C-Br | 500 - 600 | Stretching | Carbon-bromine bond vibration.[6] |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a common and convenient method.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or the pure ATR crystal).

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

-

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of 4-(4-Bromophenyl)oxan-4-amine requires the synergistic use of multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provide the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers clues to the molecular formula and fragmentation, while IR spectroscopy definitively identifies the key functional groups.

While this guide presents a predictive analysis based on well-understood spectroscopic principles and data from analogous structures, it provides a robust framework for any researcher, scientist, or drug development professional working with this or structurally related compounds. The presented protocols and predicted data serve as a reliable starting point for the empirical characterization and structural verification of 4-(4-Bromophenyl)oxan-4-amine, ensuring the scientific integrity of subsequent research and development activities.

References

-

SpectraBase. 4-Bromoaniline - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 4-Bromoaniline. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

Chegg. The following IR spectra is of .4-bromoanilinr. [Link]

-

Chegg. Below is the mass spectrum of 4-bromoaniline. Analyze. [Link]

-

RSC Publishing. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

SpectraBase. 4-Bromoaniline. [Link]

-

The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

SpectraBase. 4-Bromoaniline - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

- 1. 4-Bromoaniline(106-40-1) 1H NMR [m.chemicalbook.com]

- 2. 4-Aminotetrahydropyran(38041-19-9) 1H NMR spectrum [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 4-Bromoaniline(106-40-1) 13C NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Solved The following IR spectra is of .4-bromoanilinr | Chegg.com [chegg.com]

1H NMR and 13C NMR data for 4-(4-Bromophenyl)oxan-4-amine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Bromophenyl)oxan-4-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 4-(4-Bromophenyl)oxan-4-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by established methodologies. The structure and assignments presented herein are based on predictive models and analysis of analogous chemical structures, offering a robust framework for the characterization of this and related compounds.

Introduction to 4-(4-Bromophenyl)oxan-4-amine and the Role of NMR

4-(4-Bromophenyl)oxan-4-amine is a substituted tetrahydropyran derivative. The oxane ring is a common motif in many biologically active molecules and natural products, making the structural elucidation of its derivatives crucial for fields such as medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, one can deduce the precise connectivity and stereochemistry of a molecule. This guide will provide a detailed, predictive analysis of the NMR data for the title compound, explaining the rationale behind the spectral assignments.

Molecular Structure and Symmetry Analysis

To predict the NMR spectra, we must first analyze the molecule's structure and symmetry. 4-(4-Bromophenyl)oxan-4-amine possesses a plane of symmetry that bisects the oxane ring and the bromophenyl group. However, the free rotation around the C4-C(Ar) bond and the potential for chair conformations of the oxane ring complicate this simple picture. For the purpose of this analysis, we will consider a time-averaged structure on the NMR timescale.

The key structural features are:

-

A p-substituted benzene ring , which will give rise to a characteristic AA'BB' system (appearing as two doublets) in the ¹H NMR spectrum.

-

An oxane (tetrahydropyran) ring containing four methylene (CH₂) groups and one oxygen atom.

-

A quaternary carbon (C4) attached to an amino group (-NH₂), the bromophenyl group, and two methylene groups of the oxane ring.

Due to the substitution at the C4 position, the methylene protons at C2/C6 and C3/C5 are chemically equivalent in pairs but diastereotopic within each CH₂ group. This means that the two protons on C2 are not equivalent to each other, and the same applies to the protons on C3, C5, and C6.

Caption: Labeled structure of 4-(4-Bromophenyl)oxan-4-amine.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the oxane ring protons, and the amine protons. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic ring.[1][2]

-

Aromatic Protons (H2'/H6' and H3'/H5'):

-

Predicted Chemical Shift (δ): ~7.45 ppm (H3'/H5') and ~7.30 ppm (H2'/H6').

-

Rationale: The protons H3'/H5' are ortho to the electron-withdrawing bromine atom, which deshields them, causing a downfield shift. The protons H2'/H6' are meta to the bromine. They form a classic AA'BB' system, which often appears as two distinct doublets.

-

Multiplicity: Doublet (d) for each.

-

Coupling Constant (J): A typical ortho-coupling constant of ~8.5 Hz is expected.

-

Integration: 2H for each doublet.

-

-

Oxane Ring Protons (H2/H6 and H3/H5):

-

Predicted Chemical Shift (δ): The protons on carbons adjacent to the oxygen (C2/C6) will be the most downfield of the aliphatic signals, likely in the range of 3.6-3.9 ppm.[3] The protons on C3/C5 will be further upfield, predicted around 1.8-2.2 ppm.

-

Rationale: The electronegative oxygen atom strongly deshields the adjacent C2/C6 protons. The C3/C5 protons are further away and experience less of this effect. Within each methylene group, axial and equatorial protons will have slightly different chemical shifts due to the magnetic anisotropy of the C-C and C-O bonds. This can lead to complex, overlapping multiplets.

-

Multiplicity: Complex multiplets (m). The diastereotopic nature of these protons and their coupling to each other (geminal coupling) and to adjacent protons (vicinal coupling) will result in overlapping signals that may be difficult to resolve without 2D NMR techniques.

-

Integration: 4H for the C2/C6 proton signals and 4H for the C3/C5 proton signals.

-

-

Amine Protons (-NH₂):

-

Predicted Chemical Shift (δ): ~1.5-2.5 ppm.

-

Rationale: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water.

-

Multiplicity: Singlet (s), broad.

-

Integration: 2H.

-

Predicted ¹³C NMR and DEPT Spectral Analysis (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show one signal for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between C, CH, CH₂, and CH₃ carbons.

-

Aromatic Carbons:

-

C1' (ipso-C attached to C4): δ ~145-148 ppm. This quaternary carbon is deshielded by the attached electronegative nitrogen and the oxane ring.

-

C4' (ipso-C attached to Br): δ ~121-123 ppm. The bromine atom has a moderate deshielding effect.

-

C2'/C6' and C3'/C5': δ ~128-132 ppm. Two distinct signals are expected for these aromatic CH carbons.[4]

-

-

Oxane Ring Carbons:

-

C4 (Quaternary Carbon): δ ~55-60 ppm. This carbon is attached to nitrogen, which causes a significant downfield shift.

-

C2/C6 (Methylene Carbons): δ ~65-68 ppm. These carbons are adjacent to the highly electronegative oxygen atom and are thus the most deshielded of the aliphatic carbons.

-

C3/C5 (Methylene Carbons): δ ~35-40 ppm. These carbons are in a more typical aliphatic region.[5]

-

-

DEPT-135 Analysis:

-

Positive Signals: C2'/C6' and C3'/C5' (CH carbons).

-

Negative Signals: C2/C6 and C3/C5 (CH₂ carbons).

-

Absent Signals: C1', C4', and C4 (quaternary carbons).

-

Data Summary Table

The predicted NMR data is summarized below for clarity and quick reference.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | DEPT-135 |

| H2'/H6' | δ ~7.30 ppm (d, J ≈ 8.5 Hz, 2H) | - | - |

| H3'/H5' | δ ~7.45 ppm (d, J ≈ 8.5 Hz, 2H) | - | - |

| H2/H6 | δ ~3.6-3.9 ppm (m, 4H) | - | - |

| H3/H5 | δ ~1.8-2.2 ppm (m, 4H) | - | - |

| NH₂ | δ ~1.5-2.5 ppm (s, broad, 2H) | - | - |

| C1' | - | δ ~145-148 ppm | Absent |

| C2'/C6' | - | δ ~128-130 ppm | Positive |

| C3'/C5' | - | δ ~131-133 ppm | Positive |

| C4' | - | δ ~121-123 ppm | Absent |

| C2/C6 | - | δ ~65-68 ppm | Negative |

| C3/C5 | - | δ ~35-40 ppm | Negative |

| C4 | - | δ ~55-60 ppm | Absent |

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, self-validating protocol for acquiring high-quality NMR spectra of the title compound.

Objective: To obtain high-resolution ¹H, ¹³C, and DEPT NMR spectra for structural confirmation.

Materials:

-

4-(4-Bromophenyl)oxan-4-amine (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR Tube

-

Pipette and vial

Instrumentation:

-

500 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: a. Weigh approximately 5-10 mg of 4-(4-Bromophenyl)oxan-4-amine into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ (with TMS) to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup and Shimming: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for resolving complex multiplets and obtaining sharp lines.

-

¹H NMR Acquisition: a. Set the spectral width to cover a range of -1 to 10 ppm. b. Use a standard 30° or 45° pulse angle. c. Set the number of scans (e.g., 8 or 16) and a relaxation delay of 1-2 seconds. d. Acquire the Free Induction Decay (FID). e. Process the FID with Fourier transformation, phase correction, and baseline correction. f. Reference the spectrum by setting the TMS peak to 0.00 ppm. g. Integrate all signals.

-

¹³C{¹H} and DEPT Acquisition: a. Switch the probe to the ¹³C channel. b. Use a standard ¹³C acquisition pulse program with proton decoupling. c. Set the spectral width to cover 0-200 ppm. d. Acquire a sufficient number of scans for good signal-to-noise (e.g., 1024 scans), as ¹³C has a low natural abundance. e. Run DEPT-135 and DEPT-90 experiments using standard instrument parameters to differentiate carbon types. f. Process the data similarly to the ¹H spectrum, referencing the residual CDCl₃ signal to 77.16 ppm.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 4-(4-Bromophenyl)oxan-4-amine. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and data from analogous structures. The characteristic AA'BB' system in the aromatic region, coupled with the distinct signals for the oxane ring protons and carbons, provides a unique spectral fingerprint for this molecule. The provided experimental protocol offers a reliable method for obtaining high-quality data for verification. This comprehensive analysis serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

References

-

SpectraBase. (n.d.). 4-Methyltetrahydropyran. Wiley-VCH. Retrieved from [Link]

-

Castro, A., et al. (1985). Chemical shift effects in the 13C-NMR spectra of [(C5H5)(CO)2FeII]-substituted cyclohexanes, dioxanes and tetrahydropyrans. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts. [Table]. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR chemical shifts (ppm) of O-AN before and after complexation. [Table]. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... [Figure]. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of: (A) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (1).... [Figure]. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Reddit. (2024). "How Can I Analyze the 1H and 13C NMR Spectra for (4-(Methanesulfonyl)-acetophenone) and Understand the Integral and Chemical Shift?". Retrieved from [Link]

-

National Institutes of Health. (n.d.). and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. Chemical shift effects in the <sup>13</sup>C-NMR spectra of [(C<sub>5</sub>H<sub>5</sub>)(CO)<sub>2</sub>Fe<sup>II</sup>]-substituted cyclohexanes, dioxanes and tetrahydropyrans. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

Unveiling the Blueprint: A Technical Guide to the Crystal Structure Determination of 4-(4-Bromophenyl)oxan-4-amine Hydrochloride

Introduction: The Nexus of Structure and Function in Drug Discovery

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is the cornerstone of rational drug design. This atomic blueprint governs a molecule's physicochemical properties, dictates its interaction with biological targets, and ultimately influences its efficacy and safety as a therapeutic agent. This guide provides a comprehensive, in-depth technical workflow for the elucidation of the crystal structure of a novel compound, 4-(4-Bromophenyl)oxan-4-amine hydrochloride (CAS No. 1380300-48-0)[1].

This molecule merges two key structural motifs of significant pharmaceutical interest. The tetrahydropyran (THP) ring, a saturated six-membered ether, is a prevalent scaffold in numerous approved drugs.[2] Its conformational rigidity and ability to act as a hydrogen bond acceptor can enhance binding affinity and improve pharmacokinetic profiles.[2][3] The 4-bromophenyl group serves not only as a bulky substituent influencing molecular packing but also as a versatile synthetic handle for creating diverse chemical libraries through cross-coupling reactions. The hydrochloride salt form is common for amine-containing drugs, often improving solubility and stability.[4]

As no public crystal structure data for this specific compound exists, this guide is structured to lead a researcher through the entire process of structure determination. We will navigate from the foundational steps of material synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction, data analysis, and final structure validation. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale to empower robust and reliable structural analysis.

Part 1: Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach involves the synthesis of the core 4-(4-Bromophenyl)tetrahydropyran-4-ol, followed by conversion to the amine.

Caption: Proposed synthetic workflow for 4-(4-Bromophenyl)oxan-4-amine hydrochloride.

Confirmatory Analysis

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Observations | Purpose |

| ¹H NMR | Aromatic protons of the bromophenyl group (typically two doublets), aliphatic protons of the oxane ring, and a broad signal for the amine protons which may shift or disappear upon D₂O exchange.[5][6] | Confirms the proton framework of the molecule. |

| ¹³C NMR | Signals for the quaternary carbon attached to the phenyl ring and nitrogen, distinct signals for the carbons of the oxane ring, and four signals for the aromatic carbons of the bromophenyl group. | Confirms the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base, exhibiting a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) due to the presence of bromine. | Confirms the molecular weight and elemental composition (specifically the presence of bromine). |

| FTIR Spectroscopy | N-H stretching vibrations for the primary amine, C-H stretches for aromatic and aliphatic groups, C-O-C stretching for the ether linkage, and aromatic C=C stretching. | Confirms the presence of key functional groups. |

Part 2: The Art and Science of Crystallization

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step.[7] It is an empirical science requiring patience and the exploration of various conditions. For an amine hydrochloride salt, several strategies can be employed.

Crystallization Methodologies

Slow Evaporation: This is the most common technique. A solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals.

Protocol: Slow Evaporation

-

Solvent Screening: Dissolve small amounts of 4-(4-Bromophenyl)oxan-4-amine hydrochloride in a range of solvents (e.g., methanol, ethanol, acetonitrile, water) to find one in which it is sparingly soluble.

-

Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature or with gentle warming.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Incubation: Cover the vial with a cap, pierced with a few small holes using a needle to allow for slow solvent evaporation.

-

Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Vapor Diffusion (Hanging or Sitting Drop): This method involves the slow diffusion of a precipitant (a solvent in which the compound is insoluble) into a solution of the compound, gradually reducing its solubility and inducing crystallization.

Liquid-Liquid Diffusion: This technique involves carefully layering a solution of the compound over a denser solvent in which it is less soluble. Crystals may form at the interface over time.

Causality in Experimental Choices

-

Solvent Choice: The polarity of the solvent is critical. For hydrochloride salts, polar protic solvents like alcohols or water are often good starting points.[4] The goal is to find a solvent system where the compound's solubility is moderate—not too high, not too low.

-

Temperature: Temperature affects solubility. Cooling a saturated solution can induce crystallization. Some compounds, however, yield better crystals at constant ambient temperature.

-

Purity: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality diffraction. Purity of >98% is highly recommended.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline material.[8][9] It relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular, repeating lattice.[9]

Caption: The experimental and computational workflow for single-crystal X-ray diffraction.

Data Acquisition Protocol

-

Crystal Selection & Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks).[10] Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Instrument Setup: The mounted crystal is placed on the diffractometer. A low-temperature nitrogen stream (e.g., 100 K or 173 K) is typically used to minimize thermal motion of the atoms and protect the crystal from radiation damage.[10]

-

Unit Cell Determination: A short series of diffraction images are collected to locate the diffraction spots.[10] Software then indexes these spots to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

-

Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimized strategy to collect a complete and redundant dataset.[11] This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns on a detector.[11][12]

Structure Solution and Refinement

This phase is entirely computational, using specialized software suites like SHELX or Olex2.[13][14][15][16]

-

Data Integration: The raw diffraction images are processed to measure the intensity of each reflection, which are then scaled and corrected for experimental factors. This results in a reflection file (e.g., an .hkl file).

-

Structure Solution: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phases are lost. Ab initio or direct methods (as implemented in programs like SHELXT) are used to estimate these initial phases, generating an initial electron density map.[16]

-

Model Building: From the initial electron density map, atoms are identified and a preliminary molecular model is built.

-

Structure Refinement: This is an iterative process of adjusting the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data.[13] This least-squares refinement continues until the model converges, indicated by a stable R-factor (a measure of agreement).

Part 4: Interpreting the Crystal Structure

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[17][18][19][20] This standardized text file contains all the essential information about the crystal structure and the experiment.

Key Crystallographic Parameters

The following table summarizes the critical data that would be expected in the CIF for 4-(4-Bromophenyl)oxan-4-amine hydrochloride.

| Parameter | Description | Significance |

| Crystal System | The symmetry class of the unit cell (e.g., Monoclinic, Orthorhombic). | Defines the fundamental symmetry of the crystal packing. |

| Space Group | The specific set of symmetry operations for the crystal (e.g., P2₁/c). | Provides a complete description of the symmetry within the unit cell. |

| Unit Cell Dimensions | a, b, c (lengths) and α, β, γ (angles). | Defines the size and shape of the repeating unit. |

| Z | The number of molecules in the unit cell. | Relates the unit cell volume to the molecular volume. |

| R1 / wR2 | Residual factors indicating the agreement between the model and data. | Key indicators of the quality of the final refined structure. Lower values are better. |

| Goodness-of-fit (GooF) | A statistical measure of the refinement quality. | A value close to 1.0 indicates a good refinement. |

| Atomic Coordinates | The fractional x, y, z coordinates for each non-hydrogen atom. | Defines the precise position of each atom in the unit cell. |

| Bond Lengths & Angles | Calculated geometric parameters from the atomic coordinates. | Provides detailed information on the molecular geometry. |

Structural Insights and Implications

A detailed analysis of the crystal structure would reveal:

-

Molecular Conformation: The precise conformation of the tetrahydropyran ring (e.g., chair, boat) and the torsion angles defining the orientation of the bromophenyl group.

-

Intermolecular Interactions: The crystal packing is dictated by a network of non-covalent interactions. For this hydrochloride salt, strong charge-assisted hydrogen bonds between the ammonium group (N⁺-H) and the chloride anion (Cl⁻) are expected to be dominant.[21] Weaker interactions, such as C-H···O hydrogen bonds, halogen bonds involving the bromine atom, and π-stacking of the phenyl rings, would also be critical in defining the supramolecular architecture.

-

Absolute Configuration: If the compound is chiral and crystallizes in a chiral space group, the absolute configuration can be determined, which is a critical piece of information for pharmaceutical development.

Conclusion

Determining the crystal structure of a novel pharmaceutical compound like 4-(4-Bromophenyl)oxan-4-amine hydrochloride is a meticulous but invaluable process. It provides the ultimate confirmation of molecular identity and offers unparalleled insight into the structural features that will govern its behavior as a drug candidate. This guide has outlined a systematic and scientifically grounded workflow, from synthesis to final data interpretation. The resulting CIF file is more than a dataset; it is a foundational piece of knowledge that enables structure-activity relationship (SAR) studies, aids in formulation development, and supports intellectual property claims, thereby accelerating the journey from a promising molecule to a potential medicine.

References

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. CCDC. Retrieved from [Link]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. University of York Chemistry Teaching Labs. Retrieved from [Link]

-

CCDC. (n.d.). Short Guide to CIFs. CCDC. Retrieved from [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. Retrieved from [Link]

-

OlexSys. (n.d.). Olex2. OlexSys. Retrieved from [Link]

-

Watkin, D. J., & Prout, C. K. (n.d.). The crystallographic information file (CIF). In Crystal Structure Analysis. Oxford Academic. Retrieved from [Link]

-

Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]

- Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A, 47(6), 655-685.

-

Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. Retrieved from [Link]

-

Chemistry World. (2013). OLEX2 v1.2.1 | Review. Chemistry World. Retrieved from [Link]

-

IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. IMSERC. Retrieved from [Link]

- Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

-

Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

- Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in molecular biology, 335, 133–155.

-

ESRF. (n.d.). X-ray Diffraction Data Collection. ESRF. Retrieved from [Link]

- U.S. Patent No. 5,686,588. (1997). Amine acid salt compounds and process for the production thereof. Google Patents.

- Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(3), 331–351.

- European Patent No. EP 2436381 A1. (2012). Method for salt preparation. Google Patents.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 893-902.

- European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.

- Chinese Patent No. CN103387515A. (2013). Preparation method of 4-bromophenylhydrazine hydrochloride. Google Patents.

- Singh, K., & Singh, H. (1999). Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines by one-pot reaction. Heterocycles, 51(11), 2723-2728.

- El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6.

- Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmaceutical Quality Assurance, 9(1), 1-7.

-

Supplementary Information. (n.d.). Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]

- Contreras-Celedón, C. A., et al. (2017). A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Beilstein Journal of Organic Chemistry, 13, 1245–1252.

-

Pearson. (n.d.). The proton and 13C NMR spectra of a compound of formula C4H11N ar.... Pearson. Retrieved from [Link]

Sources

- 1. 1380300-48-0|4-(4-Bromophenyl)tetrahydro-2H-pyran-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. The proton and 13C NMR spectra of a compound of formula C4H11N ar... | Study Prep in Pearson+ [pearson.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. sssc.usask.ca [sssc.usask.ca]

- 11. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 13. imserc.northwestern.edu [imserc.northwestern.edu]

- 14. Olex2 | OlexSys [olexsys.org]

- 15. OLEX2 v1.2.1 | Review | Chemistry World [chemistryworld.com]

- 16. OLEX2: a complete structure solution, refinement and analysis program (2009) | Oleg V. Dolomanov | 25835 Citations [scispace.com]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. academic.oup.com [academic.oup.com]

- 20. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Role of the 4-Phenyloxan-4-amine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of Substituted 4-Phenyloxan-4-amines

The quest for novel therapeutic agents is a complex journey, deeply rooted in the principles of medicinal chemistry. A key strategy in this endeavor is the exploration of unique molecular scaffolds that can confer advantageous properties to drug candidates. The substituted 4-phenyloxan-4-amine framework represents such a scaffold of significant interest. This structural motif combines a saturated six-membered oxane ring, a quaternary carbon center bearing a phenyl group, and an amine functionality. This combination is not arbitrary; it is a deliberate design element aimed at modulating the critical physicochemical properties that govern a molecule's journey through the body and its interaction with biological targets.

Amines are ubiquitous in medicine, forming the functional core of countless drugs, from local anesthetics to antidepressants and anticancer agents.[1] The basicity of the amine group, its ability to form hydrogen bonds, and its potential for ionic interactions are fundamental to molecular recognition and pharmacological activity. The oxane ring, a tetrahydropyran derivative, serves as a metabolically stable, non-planar bioisostere for more common carbocyclic rings, often improving aqueous solubility and reducing non-specific protein binding. The strategic placement of a phenyl group at the C4 position, alongside the amine, creates a rigid anchor that can be substituted to fine-tune electronic and steric properties, directly influencing target affinity and selectivity.

Understanding the physicochemical properties of this scaffold is therefore paramount for any drug development program. Properties such as the ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility are not mere data points; they are the determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][3] A molecule with poor solubility may never reach a therapeutic concentration in the blood, while one with excessively high lipophilicity might become sequestered in fatty tissues, leading to poor bioavailability and potential toxicity.[2][3][4]

This guide provides a comprehensive overview of the core physicochemical properties of substituted 4-phenyloxan-4-amines. As a senior application scientist, the focus is not just on the "what" but the "why"—explaining the causality behind experimental choices and providing field-proven protocols for their determination. We will delve into the structural characterization of these molecules and then provide detailed, self-validating experimental workflows for measuring pKa, lipophilicity, and solubility, equipping researchers with the knowledge to optimize this promising scaffold for therapeutic success.

Synthesis and Structural Elucidation

The journey to understanding physicochemical properties begins with the unambiguous synthesis and structural confirmation of the target molecule. The rigidity of the oxane ring and the presence of a stereocenter at C4 necessitate robust analytical techniques to ensure chemical and stereochemical purity.

General Synthesis Strategies

While numerous methods exist for the synthesis of substituted amines and heterocyclic systems, a common approach to the 4-phenyloxan-4-amine core involves the construction of the oxane ring followed by the introduction of the key functional groups. A plausible, multi-step synthesis could involve reactions analogous to those used for other complex amines and heterocycles.[5][6][7][8] The specific choice of reagents and reaction conditions would depend on the desired substituents on the phenyl ring and the amine.

Structural Characterization: A Dual Approach

Confirming the identity and three-dimensional structure of the synthesized compounds is non-negotiable. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state structure and X-ray crystallography for solid-state confirmation provides the highest level of confidence.

NMR provides detailed information about the molecular structure, connectivity, and dynamic processes in solution. For a substituted 4-phenyloxan-4-amine, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Structural Confirmation

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Expected Signals: Look for characteristic signals for the aromatic protons on the phenyl ring, the diastereotopic methylene protons of the oxane ring, and the protons of the amine substituent (e.g., an N-methyl singlet). The integration of these signals should correspond to the number of protons in each environment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Identify the quaternary carbon at C4, the carbons of the oxane ring (typically two -CH₂-O- and one -CH₂-C-), and the distinct carbons of the substituted phenyl ring.[9]

-

-

2D NMR (if necessary): For complex structures or to resolve ambiguities, acquire 2D NMR spectra such as COSY (to establish proton-proton correlations) and HSQC/HMBC (to link protons to their directly attached or long-range coupled carbons).

-

Data Analysis: Integrate peaks, determine chemical shifts (ppm), and analyze coupling constants (J-values) to confirm the covalent structure and stereochemical relationships.

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state.[10] It is the gold standard for determining absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.[11][12]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth:

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., chloroform, ethyl acetate).

-

Slowly add a less-polar anti-solvent (e.g., cyclohexane, hexane) until the solution becomes slightly turbid.[9]

-

Allow the solvent to evaporate slowly and undisturbed over several days. High-quality, single crystals are required for diffraction.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters, and to locate hydrogen atoms.

-

-

Structure Validation: Analyze the final structure for geometric reasonability and check for consistency using validation software. The final output provides an unambiguous depiction of the molecular conformation and packing in the crystal lattice.[12]

Core Physicochemical Properties: Measurement and Rationale

The following sections detail the experimental determination of the three most critical physicochemical properties for drug development: pKa, lipophilicity, and solubility.

Ionization Constant (pKa)